1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride
CAS No.: 37483-80-0
Cat. No.: VC18408893
Molecular Formula: C14H17Cl2NO
Molecular Weight: 286.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37483-80-0 |
|---|---|
| Molecular Formula | C14H17Cl2NO |
| Molecular Weight | 286.2 g/mol |
| IUPAC Name | (8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-methyl-prop-2-ynylazanium;chloride |
| Standard InChI | InChI=1S/C14H16ClNO.ClH/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14;/h1,6-7,10,13H,4-5,8-9H2,2H3;1H |
| Standard InChI Key | JNWQABFLROTXCL-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](CC#C)C1CCCOC2=C1C=CC(=C2)Cl.[Cl-] |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 8-chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride systematically describes its structure:
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A benzoxepin core (a seven-membered oxygen-containing heterocycle fused to a benzene ring).
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2,3,4,5-Tetrahydro reduction of the oxepin ring, yielding a partially saturated system.
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8-Chloro substitution on the benzene ring.
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N-methyl and N-propynyl groups attached to the amine at position 5.
The SMILES notation (CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl) and InChI key (ZQWCYPIZJFMIAP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Synthesis and Manufacturing
The synthesis of this compound aligns with methodologies developed for analogous benzoxepines. Key steps include:
Diastereoselective Reduction
The patent US4831167A outlines a two-stage reduction process for synthesizing tetrahydro-benzoxepin amines:
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Hydrogenation of the 3,4-double bond in 3-amino-1-benzoxepin-5(2H)-ones using Raney nickel or sodium cyanoborohydride in weakly acidic conditions.
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Reduction of the 5-keto group to a hydroxyl group via hydride agents (e.g., sodium borohydride).
For the target compound, the propynyl group is introduced during functionalization of the amine. Reaction conditions critical for diastereoselectivity include:
This process achieves >90% cis-diastereomer purity, minimizing the need for costly chromatographic separations .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.2 g/mol |
| CAS Number | 37483-80-0 |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| Stability | Hydrochloride salt enhances stability |
The hydrochloride salt improves aqueous solubility, a common strategy for amine-containing pharmaceuticals.
Pharmacological and Toxicological Profile
While direct studies on this compound are sparse, benzoxepines are explored for:
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Central nervous system (CNS) modulation: Structural analogs interact with serotonin and dopamine receptors.
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Anticancer activity: Planar heterocycles may intercalate DNA or inhibit kinases.
Acute Toxicity
A related compound, 1-benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride (CAS No. 37761), exhibits an LD of 90 mg/kg (intravenous, mice). Propynyl substitution may alter toxicity due to increased metabolic stability compared to propenyl analogs .
Analytical Characterization
Predicted Collision Cross-Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 250.09932 | 155.4 |
| [M+Na] | 272.08126 | 166.4 |
| [M-H] | 248.08476 | 152.3 |
These CCS values, predicted via machine learning models, aid in mass spectrometry-based identification .
Applications and Future Directions
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Drug Discovery: The benzoxepine scaffold’s rigidity and hydrogen-bonding capacity make it a candidate for CNS-targeted therapies.
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Chemical Biology: Propynyl groups enable click chemistry modifications for proteomic studies.
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